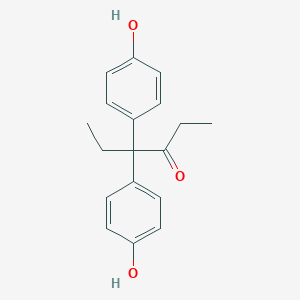
p-(2-Nitropropenyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(2-Nitropropenyl)anisole: is an organic compound characterized by the presence of a nitro group and a propenyl group attached to an anisole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of anisole with nitric acid to form p-nitroanisole, which is then subjected to a propenylation reaction using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of p-(2-Nitropropenyl)anisole may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity while minimizing byproducts and waste .
Analyse Des Réactions Chimiques
Types of Reactions: p-(2-Nitropropenyl)anisole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The propenyl group can be hydrogenated to form a saturated derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon or Raney nickel.
Major Products:
Oxidation: Formation of p-(2-Aminopropenyl)anisole.
Reduction: Formation of p-(2-Nitropropyl)anisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-(2-Nitropropenyl)anisole is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of p-(2-Nitropropenyl)anisole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The propenyl group may also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Phenyl-2-nitropropene: Similar in structure but lacks the methoxy group present in p-(2-Nitropropenyl)anisole.
p-Nitroanisole: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both a nitro group and a propenyl group on the anisole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
17354-63-1 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ |
Clé InChI |
XQGFRDLMKKKSAH-BQYQJAHWSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)OC)/[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
| 17354-63-1 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)


![2-chloro-5-methyl-5,6,7,9,10,14b-hexahydroisoquino[2,1-d][1,4]benzodiazepine](/img/structure/B99693.png)








